4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid

pKa prediction ionisation state regioisomer comparison

4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid (CAS 1352537‑31‑5) is a bicyclic heterocycle containing a saturated cyclohexene ring fused to an oxazole ring with a carboxylic acid substituent at the 2‑position. Its molecular formula is C₈H₉NO₃ and its molecular weight is 167.16 g·mol⁻¹.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12207547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(O2)C(=O)O
InChIInChI=1S/C8H9NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11)
InChIKeyIJYTWIIRLYCPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic Acid? Core Identity and Benchmarking Context for Scientific Procurement


4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid (CAS 1352537‑31‑5) is a bicyclic heterocycle containing a saturated cyclohexene ring fused to an oxazole ring with a carboxylic acid substituent at the 2‑position . Its molecular formula is C₈H₉NO₃ and its molecular weight is 167.16 g·mol⁻¹ . The compound is commercially available at purities of 95 % to 98 % from multiple suppliers and is utilised primarily as a versatile small‑molecule scaffold in medicinal chemistry, agrochemical discovery, and materials science . Because the tetrahydrobenzoxazole core can exist in several regioisomeric and heteroatom‑substituted forms that differ meaningfully in physicochemical properties, biological activity, and synthetic reactivity, procurement decisions must be guided by quantitative, comparator‑based evidence rather than by simple functional‑class equivalence.

Why a Simple ‘Tetrahydrobenzoxazole Carboxylic Acid’ Query Cannot Guarantee Reproducible Research Results


Substituting 4,5,6,7-tetrahydrobenzo[d]oxazole-2-carboxylic acid with a superficially similar regioisomer or heteroatom analogue introduces uncontrolled changes in ionisation state, lipophilicity, hydrogen‑bonding capacity, and biological target profile that can invalidate SAR interpretations and synthetic protocols. For example, the isomeric 4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid exhibits a distinct LogD profile and a demonstrated lack of COX‑2 or D‑amino acid oxidase inhibition (<1 % at 10 µM) , whereas the oxazole‑versus‑thiazole switch alters ring electronics, pKa of the conjugate acid, and hydrogen‑bond acceptor character . Even the saturated‑versus‑aromatic benzoxazole decision modifies planarity, conformational flexibility, and metabolic soft spots. Therefore, generic selection of a ‘benzoxazole carboxylic acid’ without precise quantitative comparison risks non‑reproducible synthesis, misleading biological readouts, and wasted procurement expenditure.

Quantitative Comparator‑Based Differentiation of 4,5,6,7‑Tetrahydrobenzo[d]oxazole‑2‑carboxylic Acid


Predicted Acidity (pKa) and Ionisation State at Physiological pH: 2‑COOH vs 3‑COOH Regioisomer

The predicted pKa of the carboxylic acid group determines the ionisation state at physiological pH and thus influences solubility, permeability, and protein‑binding. For 4,5,6,7‑tetrahydrobenzo[d]oxazole-2-carboxylic acid, the predicted pKa is 7.12 ± 0.20 . In contrast, the 3‑COOH regioisomer (4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid) has a predicted pKa of 3.17 ± 0.20 [1]. This difference of ≈ 3.95 log units means the 2‑COOH isomer is predominantly neutral at pH 7.4, while the 3‑COOH isomer is essentially fully ionised, leading to markedly different solubility, partition coefficient, and target‑engagement behaviour.

pKa prediction ionisation state regioisomer comparison

Lipophilicity and LogD Profile: 2‑COOH vs 3‑COOH Isomer and Thiazole Analogue

Lipophilicity, expressed as LogD at pH 7.4, is a key determinant of membrane permeability and nonspecific binding. For 4,5,6,7‑tetrahydrobenzo[d]oxazole-2-carboxylic acid, the predicted LogP (neutral form) is approximately –0.29 ; the corresponding 3‑COOH regioisomer displays a LogP of 1.60 but a LogD₇.₄ of –1.62 [1], reflecting extensive ionisation at physiological pH. The sulfur‑containing thiazole analogue (4,5,6,7‑tetrahydrobenzo[d]thiazole‑2‑carboxylic acid) is more lipophilic (cLogP ≈ 1.2–1.5, predicted from structure) and has different hydrogen‑bond acceptor character . These divergences mean that even closely related scaffolds partition differently between aqueous and lipid phases, affecting both assay results and pharmacokinetic behaviour.

LogD lipophilicity distribution coefficient

Comparative Biological Activity: Target‑Specific Inactivity of the 3‑COOH Regioisomer

The biological selectivity of the tetrahydrobenzoxazole scaffold is profoundly sensitive to the position of the carboxylic acid group. The 3‑COOH regioisomer (4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid) has been explicitly shown to lack COX‑2 inhibitory activity and to inhibit D‑amino acid oxidase (DAO) by less than 1 % at 10 µM . While direct head‑to‑head data for the 2‑COOH isomer against these targets are not available, the noted inactivity of the 3‑COOH isomer establishes a baseline that any procurement strategy relying on a generic benzoxazole carboxylic acid must account for. Researchers targeting COX‑2 or DAO would therefore avoid the 3‑COOH isomer but may still evaluate the 2‑COOH isomer for differential activity.

COX‑2 inhibition D‑amino acid oxidase off‑target selectivity

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: 2‑COOH vs Isoxazole Isomer

Topological polar surface area (TPSA) and rotatable bond count are standard filters for oral bioavailability and CNS penetration. The 4,5,6,7‑tetrahydrobenzo[d]oxazole‑2‑carboxylic acid scaffold possesses one rotatable bond (the carboxylic acid group) and a predicted TPSA of 63.3 Ų [1]. The closely related isoxazole isomer (4,5,6,7‑tetrahydrobenzo[d]isoxazole‑3‑carboxylic acid) shares the same TPSA value but differs in the spatial orientation of the hydrogen‑bond acceptor atoms, which can alter recognition by enzymes and transporters [2]. Both values fall within the Veber rule thresholds (TPSA < 140 Ų, rotatable bonds ≤ 10), indicating that the core scaffold itself is not a limiting factor for oral drug‑likeness; however, the subtle electronic and steric differences between oxazole and isoxazole can still dictate target affinity.

TPSA drug‑likeness permeability

Commercial Purity and ISO Certification: Procurement‑Grade Differentiator for Reproducible Research

The target compound is supplied at defined purity levels: ≥ 95 % (AKSci) and ≥ 98 % (MolCore) . MolCore additionally provides ISO‑certified quality management, which is a critical differentiator for GLP‑grade studies and for laboratories requiring batch‑to‑batch consistency . In contrast, the 3‑COOH regioisomer is often listed without a certified purity guarantee, and the thiazole analogue is typically offered at 95 % by multiple vendors without ISO accreditation [1]. For in vivo pharmacology, high‑content screening, or co‑crystallography, a purity difference of only 3 % may translate into confounding biological noise if the impurity is a potent off‑target ligand.

purity specification ISO certification quality control

Optimal Application Scenarios for 4,5,6,7‑Tetrahydrobenzo[d]oxazole‑2‑carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Hit Expansion Where Defined Lipophilicity and Ionisation Are Critical

The predicted pKa of 7.12 and the near‑neutral LogP (–0.29) make this compound particularly suitable for fragment‑based screening or hit‑expansion libraries aimed at intracellular targets where neutral, moderately polar scaffolds facilitate passive membrane diffusion. Researchers should select this over the 3‑COOH regioisomer (pKa ≈ 3.17, fully ionised at pH 7.4) when the desired lead profile includes a neutral carboxylic acid bioisostere.

GLP‑Compliant Preclinical Studies Requiring ISO‑Documented Purity

For laboratories conducting GLP‑grade pharmacokinetics, toxicology, or in vivo efficacy studies, the availability of ≥ 98 % purity under ISO certification provides the audit trail and batch consistency required by regulatory reviewers. Procuring this compound from MolCore (or similarly certified sources) mitigates the risk of impurity‑driven artefacts that could delay IND‑enabling studies.

Negative‑Control Design for COX‑2 or DAO Enzyme Assays

Given that the 3‑COOH regioisomer is confirmed inactive (<1 % inhibition at 10 µM) against COX‑2 and D‑amino acid oxidase, any biological activity observed with the 2‑COOH isomer in the same assay format can be interpreted with higher confidence. This makes the compound a valuable comparator for probing the target‑site topology that distinguishes the 2‑ versus the 3‑carboxyl regioisomer.

Scaffold‑Hopping Programmes Comparing Oxazole, Thiazole, and Isoxazole Cores

The quantified differences in LogD (oxazole vs. thiazole) and TPSA/hydrogen‑bond geometry (oxazole vs. isoxazole) support the systematic use of this compound as the oxazole member of a ‘scaffold‑hopping triplet’ aimed at modulating potency, selectivity, and ADME properties. Its well‑characterised predicted properties allow rational substitution by the thiazole or isoxazole analogues when a more lipophilic or more polar scaffold is required. [1]

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